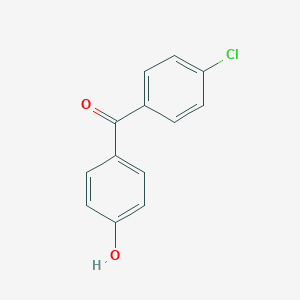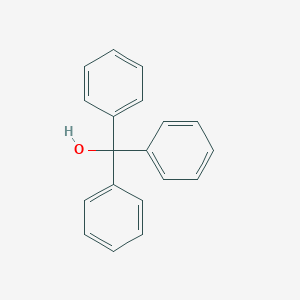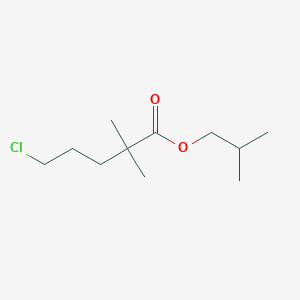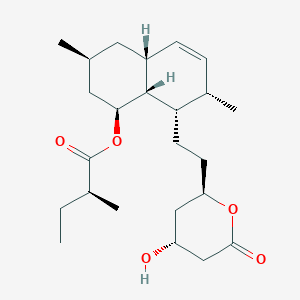
Ácido Ibandrónico
Descripción general
Descripción
Ibandronato es un bisfosfonato que contiene nitrógeno usado principalmente para prevenir y tratar la osteoporosis en mujeres posmenopáusicas. Funciona inhibiendo la resorción ósea, lo que aumenta la densidad mineral ósea y reduce el riesgo de fracturas . Ibandronato fue descrito por primera vez en la literatura en 1993 como un tratamiento para la pérdida ósea en perros .
Aplicaciones Científicas De Investigación
Ibandronato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los bisfosfonatos.
Biología: Investigado por sus efectos en el metabolismo óseo y la actividad de los osteoclastos.
Medicina: Se usa principalmente para tratar la osteoporosis y reducir el riesgo de fracturas en mujeres posmenopáusicas. .
Análisis Bioquímico
Biochemical Properties
Ibandronic Acid plays a crucial role in biochemical reactions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, and during bone resorption, it is released and taken up by osteoclasts through endocytosis. Inside the osteoclasts, Ibandronic Acid interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival, leading to apoptosis of these cells .
Cellular Effects
Ibandronic Acid affects various types of cells and cellular processes. It primarily targets osteoclasts, reducing their activity and inducing apoptosis. This reduction in osteoclast activity leads to decreased bone resorption and increased bone density. Additionally, Ibandronic Acid has been shown to have direct antiproliferative effects on tumor cells, inhibiting their adhesion, invasion, and inducing apoptosis. It also affects cell signaling pathways, such as the mevalonate pathway, and influences gene expression related to osteoclast function and survival .
Molecular Mechanism
The molecular mechanism of Ibandronic Acid involves its high affinity for hydroxyapatite in bone. Upon binding, it is released during bone resorption and taken up by osteoclasts. Inside the osteoclasts, Ibandronic Acid inhibits farnesyl pyrophosphate synthase in the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, disrupting their function and leading to osteoclast apoptosis. This process effectively reduces bone resorption and maintains bone density .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ibandronic Acid have been observed to change over time. The compound is known for its long duration of action, with a half-life of up to 157 hours. Studies have shown that Ibandronic Acid remains stable and effective over extended periods, with its effects on bone resorption and osteoclast activity persisting for weeks to months. Long-term studies have demonstrated sustained increases in bone density and reductions in fracture risk with continued use of Ibandronic Acid .
Dosage Effects in Animal Models
In animal models, the effects of Ibandronic Acid vary with different dosages. At lower doses, it effectively inhibits bone resorption and increases bone density without significant adverse effects. At higher doses, Ibandronic Acid can cause toxic effects, including renal toxicity and gastrointestinal disturbances. Studies have shown that the therapeutic index of Ibandronic Acid is wide, allowing for effective treatment at doses that are well-tolerated in animal models .
Metabolic Pathways
Ibandronic Acid is not metabolized in humans and is predominantly eliminated unchanged in the urine. It binds to bone tissue, particularly at sites of active bone remodeling, and is released slowly over time. The compound’s interaction with the mevalonate pathway, specifically the inhibition of farnesyl pyrophosphate synthase, is a key aspect of its metabolic activity. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to reduced osteoclast activity and apoptosis .
Transport and Distribution
Ibandronic Acid is widely distributed throughout the body and is primarily localized to bone tissue. It binds to hydroxyapatite in bone and is released during bone resorption. The compound is transported to osteoclasts through endocytosis and is subsequently distributed within the cells. Ibandronic Acid’s high affinity for bone tissue ensures its targeted action and prolonged effects on bone resorption .
Subcellular Localization
Within osteoclasts, Ibandronic Acid is localized to endocytic vesicles and the cytosol. It is taken up by osteoclasts through fluid-phase endocytosis and released into the cytosol, where it exerts its inhibitory effects on the mevalonate pathway. This subcellular localization is crucial for its function, as it allows Ibandronic Acid to effectively inhibit farnesyl pyrophosphate synthase and induce osteoclast apoptosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de ibandronato implica varios pasos clave:
Síntesis de la amina terciaria: 3-N-metilaminopropionitrilo se hace reaccionar con n-pentil bromuro para formar una amina terciaria.
Hidrólisis: El compuesto de nitrilo se somete a hidrólisis con ácido clorhídrico para producir un derivado de β-alanina.
Bisfosfonilación: El derivado de β-alanina luego se bisfosfonila utilizando tricloruro de fósforo y ácido fosforoso, seguido de hidrólisis con agua para producir ácido ibandrónico.
Formación de Ibandronato de sodio: El ácido ibandrónico se trata con hidróxido de sodio y la solución se diluye con metanol para obtener ibandronato monosódico como un sólido cristalino blanco.
Métodos de producción industrial: La producción industrial de ibandronato sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso evita el uso de cromatografía en columna, que se utiliza comúnmente en entornos de laboratorio, para aumentar el rendimiento y reducir los costos de producción .
Tipos de reacciones:
Hidrólisis: Ibandronato se somete a hidrólisis durante su síntesis para convertir los grupos nitrilo en ácidos carboxílicos.
Bisfosfonilación:
Neutralización: El paso final implica neutralizar el ácido ibandrónico con hidróxido de sodio para formar ibandronato de sodio.
Reactivos y condiciones comunes:
Ácido clorhídrico: Se utiliza para la hidrólisis.
Tricloruro de fósforo y ácido fosforoso: Se utilizan para la bisfosfonilación.
Hidróxido de sodio: Se utiliza para la neutralización.
Productos principales:
Ácido ibandrónico: Un intermedio en la síntesis de ibandronato.
Ibandronato de sodio: El producto final que se utiliza en aplicaciones médicas.
Mecanismo De Acción
Ibandronato funciona uniéndose a la hidroxiapatita en el tejido óseo. Cuando los osteoclastos reabsorben hueso, la acidificación local libera ibandronato, que luego es captado por los osteoclastos. Dentro de los osteoclastos, ibandronato inhibe la vía del mevalonato, lo que lleva a una disminución de la resorción ósea y un aumento de la densidad mineral ósea .
Comparación Con Compuestos Similares
Ibandronato es similar a otros bisfosfonatos que contienen nitrógeno, como:
- Ácido zoledrónico
- Ácido minodrónico
- Ácido risedrónico
Singularidad:
- Frecuencia de dosificación: Ibandronato se puede administrar una vez al mes por vía oral o una vez cada tres meses por vía intravenosa, ofreciendo flexibilidad en los regímenes de tratamiento .
- Eficacia: Es eficaz para reducir el riesgo de fracturas vertebrales, pero ha mostrado resultados mixtos para fracturas no vertebrales en comparación con otros bisfosfonatos .
Compuestos similares:
- Alendronato
- Fosamax (Alendronato)
- Risedronato
- Ácido zoledrónico
Propiedades
IUPAC Name |
[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVHIBUJCELCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048340 | |
| Record name | Ibandronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ibandronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, 1.34e+01 g/L | |
| Record name | Ibandronate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibandronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as ibandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. ibandronate also activated caspase-3 which contribute to apoptosis. | |
| Record name | Ibandronate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
114084-78-5 | |
| Record name | Ibandronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114084-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibandronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114084785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibandronate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibandronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBANDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD7G2653W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ibandronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 | |
| Record name | Ibandronate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ibandronic Acid exert its therapeutic effect?
A1: Ibandronic acid, a third-generation nitrogen-containing bisphosphonate, functions as a potent inhibitor of bone resorption. [, , ] It achieves this by targeting and inhibiting farnesyl pyrophosphate synthase within osteoclasts. [] This inhibition disrupts the mevalonate pathway, crucial for producing essential lipids like geranylgeranyl diphosphate, which are vital for osteoclast function. This disruption leads to osteoclast apoptosis and a subsequent reduction in bone resorption. [, ] Ultimately, Ibandronic acid contributes to increased bone mineral density, decreased bone remodeling, and reduced bone pain associated with metastases or corticosteroid use. [, ]
Q2: What is the chemical structure of Ibandronic Acid?
A2: Ibandronic acid is a bisphosphonate with the chemical name 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid. []
Q3: What is the molecular formula and weight of Ibandronic Acid?
A3: The molecular formula of Ibandronic acid is C9H23NO7P2. Its molecular weight is 359.24 g/mol. []
Q4: Are there any studies on Ibandronic Acid stability in different formulations?
A4: One study focused on developing an oral pharmaceutical composition of Ibandronic acid with a high amount of cholecalciferol, aiming for stable incorporation and uniform distribution of both components. [] This emphasizes the importance of formulation strategies for Ibandronic acid to ensure its stability and efficacy.
Q5: What are the primary clinical applications of Ibandronic Acid?
A5: Ibandronic acid is widely used in the prevention and treatment of osteoporosis in postmenopausal women. [, , , ] It is also administered intravenously to manage hypercalcemia caused by malignancy. [] Studies have shown its effectiveness in reducing vertebral fractures in postmenopausal osteoporosis. []
Q6: Are there alternative administration routes for Ibandronic Acid besides the daily oral regimen?
A6: Yes, Ibandronic Acid is available in both oral and intravenous formulations, offering flexible dosing options for patients. [, , ] Once-monthly oral administration of Ibandronic acid at a dose of 150 mg has been deemed effective in treating postmenopausal osteoporosis. [, ] Intravenously, a 3 mg dose administered every three months has demonstrated comparable efficacy. [] The availability of these simplified dosing regimens aims to enhance patient compliance and improve long-term clinical outcomes. []
Q7: Has Ibandronic Acid demonstrated efficacy in treating skeletal complications arising from malignancies other than breast cancer?
A7: Yes, research suggests that Ibandronic acid can effectively manage bone metastases in multiple myeloma patients, aligning with its approval by the Indonesian national formulary for this purpose. []
Q8: Has Ibandronic Acid's efficacy been studied in pediatric populations with specific conditions?
A8: Ibandronic Acid has been investigated in children with severe systemic osteoporosis secondary to juvenile arthritis. Intravenous administration at a dose of 3 mg every 12 weeks demonstrated efficacy in improving bone mineral density and reducing pain. [] This highlights the potential of Ibandronic acid in managing osteoporosis in specific pediatric populations. Additionally, Ibandronic acid has shown promise in improving bone mineral density in children with cerebral palsy and spina bifida. [] Intravenous infusions of the drug led to improvements in bone mineral density, specifically in the lumbar spine and total body (excluding the head). []
Q9: Have there been comparisons between oral Ibandronic Acid and intravenous Zoledronic acid in managing bone metastases in breast cancer patients?
A10: Yes, a large-scale Phase III trial named ZICE directly compared oral Ibandronic acid to intravenous Zoledronic acid in patients with bone metastases from breast cancer. [] While both treatments showed acceptable safety profiles and Ibandronic acid demonstrated a similar delay in time to the first skeletal-related event (SRE), the trial concluded that oral Ibandronic acid was inferior to Zoledronic acid in terms of overall SRE rate. []
Q10: What are the potential side effects associated with Ibandronic Acid use?
A11: While Ibandronic acid is generally well-tolerated, it's crucial to be aware of potential side effects. Some individuals may experience upper gastrointestinal adverse events. [] Additionally, flu-like symptoms have been reported, particularly with monthly dosing. [] Monitoring for potential adverse events is crucial during treatment.
Q11: What analytical techniques are used to quantify Ibandronic Acid in pharmaceutical formulations?
A14: Several analytical methods have been developed for quantifying Ibandronic acid in pharmaceutical formulations. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with indirect UV detection is a commonly employed technique. [] This method offers high sensitivity and accuracy for determining Ibandronic acid concentrations. Other methods include RP-HPLC with RI detection for determining residual Ibandronic acid in cleaning validation processes. []
Q12: Are there validated analytical methods for Ibandronic Acid analysis?
A15: Yes, validated HPLC methods have been developed to determine the levels of Ibandronic acid in its active pharmaceutical ingredient (API) form and tablet dosage form. [] These methods are essential for quality control during manufacturing, ensuring the drug's purity, potency, and stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














